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Hydrochloride

Cat. No.: B562867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Desmethyl Ofloxacin, also known as Ofloxacin Related Compound A or Ofloxacin EP Impurity

E, is a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Ofloxacin. As a

significant related substance, its characterization is crucial for pharmaceutical quality control,

impurity profiling, and metabolism studies. This technical guide provides a summary of the

spectroscopic and spectrometric data for Desmethyl Ofloxacin Hydrochloride, including

Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C

NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is

intended to support research and development activities by providing key analytical data and

methodologies.

While specific experimental spectra for Desmethyl Ofloxacin Hydrochloride are not readily

available in the public domain, this guide compiles predicted data and typical characterization

results obtained for this compound, often supplied with commercial reference standards.
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IUPAC Name: 7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-

azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid hydrochloride

Molecular Formula: C₁₇H₁₉ClFN₃O₄[1]

Molecular Weight: 383.80 g/mol [1]

CAS Number: 82419-52-1 (free base)[2]

Spectroscopic and Spectrometric Data
The following tables summarize the key spectroscopic and spectrometric data for Desmethyl

Ofloxacin. It is important to note that NMR chemical shifts can vary slightly depending on the

solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.7 s 1H H-5

~7.8 d 1H H-8

~4.9 q 1H H-3

~4.5 m 2H H-2

~3.4 t 4H Piperazine CH₂

~3.2 t 4H Piperazine CH₂

~1.6 d 3H 3-CH₃

Note: Predicted data is based on computational models and may differ from experimental

values. The piperazine protons may show complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (ppm) Assignment

~177 C-11 (COOH)

~166 C-7 (C=O)

~155 C-9 (C-F)

~147 C-5a

~138 C-6

~125 C-8a

~120 C-8

~115 C-11a

~106 C-5

~70 C-2

~50 C-3

~48 Piperazine CH₂

~45 Piperazine CH₂

~18 3-CH₃

Note: Predicted data is based on computational models. The signal for the carbon attached to

fluorine (C-9) will appear as a doublet due to C-F coupling.

Table 3: Mass Spectrometry Data
Technique Mode m/z Interpretation

Electrospray

Ionization (ESI)
Positive 348.1

[M+H]⁺ for the free

base

Note: The mass spectrum of the hydrochloride salt will primarily show the protonated molecule

of the free base.
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Table 4: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Broad
O-H stretch (carboxylic acid),

N-H stretch (piperazine)

~1720 Strong C=O stretch (carboxylic acid)

~1620 Strong
C=O stretch (ketone), C=C

stretch (aromatic)

~1450 Medium C-H bend

~1280 Strong C-F stretch

~1050 Medium C-O stretch

Note: The broadness of the O-H and N-H stretches is due to hydrogen bonding. The spectrum

of the hydrochloride salt may show additional bands corresponding to the N-H⁺ vibrations of

the piperazinyl group.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These protocols are

representative of standard analytical procedures for compounds of this class.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of Desmethyl Ofloxacin Hydrochloride is

dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆

(DMSO-d₆) or deuterium oxide (D₂O). Tetramethylsilane (TMS) or a suitable internal

standard is added for referencing.

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Program: Standard zg30 or similar

Number of Scans: 16-64
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Spectral Width: -2 to 12 ppm

Acquisition Time: ~3-4 seconds

Relaxation Delay: 1-2 seconds

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled (e.g., zgpg30)

Number of Scans: 1024 or more, depending on concentration

Spectral Width: 0 to 200 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2 seconds

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the internal standard.

Mass Spectrometry
Sample Preparation: A dilute solution of the sample (1-10 µg/mL) is prepared in a suitable

solvent system, typically a mixture of water and acetonitrile or methanol with a small amount

of formic acid to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

ESI-MS Parameters:

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Nebulizing Gas (N₂): Flow rate appropriate for the instrument
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Drying Gas (N₂): Temperature and flow rate optimized for desolvation

Mass Range: m/z 100-1000

Data Acquisition and Analysis: The instrument is calibrated prior to analysis. Data is acquired

in full scan mode to determine the accurate mass of the molecular ion.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is finely ground with potassium

bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin,

transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be

used with the neat solid.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the analytical techniques.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Relationship of Analytical Techniques for Structural Characterization
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Caption: Relationship of Analytical Techniques.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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